(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate
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Overview
Description
(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic compound that features a furan ring, a benzofuran moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethylene intermediate: This step involves the condensation of furan-2-carbaldehyde with an appropriate ketone under basic conditions to form the furan-2-ylmethylene intermediate.
Cyclization to form the benzofuran moiety: The intermediate undergoes cyclization in the presence of a Lewis acid catalyst to form the benzofuran ring.
Esterification: The final step involves the esterification of the benzofuran derivative with 2,6-dimethoxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the benzofuran moiety can be reduced to form alcohols.
Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the benzofuran moiety.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structural features may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate
- (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate
Uniqueness
The uniqueness of (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate lies in its specific combination of functional groups and structural features. The presence of both the furan and benzofuran rings, along with the dimethoxybenzoate ester, provides a distinct set of chemical properties that can be exploited in various applications. This compound’s ability to undergo a wide range of chemical reactions further enhances its versatility and potential for use in scientific research and industrial applications.
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7/c1-13-16(30-23(25)20-17(26-2)7-4-8-18(20)27-3)10-9-15-21(24)19(29-22(13)15)12-14-6-5-11-28-14/h4-12H,1-3H3/b19-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJWDHZSTISTCE-UNOMPAQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C4=C(C=CC=C4OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)C4=C(C=CC=C4OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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